molecular formula C14H16N2O6 B1621898 Diethyl (3-nitrophenylaminomethylene)malonate CAS No. 40107-10-6

Diethyl (3-nitrophenylaminomethylene)malonate

Cat. No.: B1621898
CAS No.: 40107-10-6
M. Wt: 308.29 g/mol
InChI Key: VNKXJOYRWHAQGB-UHFFFAOYSA-N
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Description

Diethyl (3-nitrophenylaminomethylene)malonate is a malonate ester derivative featuring a 3-nitro-substituted phenylaminomethylene group. This compound is characterized by its malonate backbone, which serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals . The 3-nitro group on the phenyl ring imparts significant electronic effects, influencing reactivity and stability. Its synthesis typically involves condensation reactions between substituted anilines and ethoxymethylene malonate intermediates, followed by nitro-group introduction or functionalization .

Properties

IUPAC Name

diethyl 2-[(3-nitroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-6-5-7-11(8-10)16(19)20/h5-9,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKXJOYRWHAQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395150
Record name Diethyl [(3-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-10-6
Record name 1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40107-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(3-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (3-nitrophenylaminomethylene)malonate can be synthesized through a condensation reaction between diethyl malonate and 3-nitroaniline in the presence of a base . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antibacterial Activity : Research has indicated that derivatives of diethyl (3-nitrophenylaminomethylene)malonate exhibit significant antibacterial properties. For instance, studies have shown that certain quinolone derivatives synthesized from this compound demonstrate efficacy against resistant bacterial strains, including those causing tuberculosis .
    • Anticancer Properties : Compounds derived from this compound are being investigated for their potential anticancer activities. The incorporation of the nitrophenyl moiety is believed to enhance the interaction with biological targets involved in cancer progression.
  • Organic Synthesis
    • Building Block for Complex Molecules : this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for further modifications leading to the development of new therapeutic agents .
    • Synthesis of Bioactive Compounds : The compound can be utilized in the synthesis of bioactive molecules, including those with anti-inflammatory and analgesic properties. Its versatility in functional group transformations makes it a valuable tool in medicinal chemistry .

Mechanism of Action

The mechanism of action of diethyl (3-nitrophenylaminomethylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of target proteins and pathways. The aminomethylene moiety allows for further functionalization, enabling the compound to modulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic Effects

  • This difference may accelerate nucleophilic substitution or cyclization reactions. Reported melting point: 177–179°C, higher than non-nitro analogs due to increased polarity .
  • Diethyl 2-((2-(4-Cyanobenzylideneamino)phenylamino)methylene)malonate (10k): The cyano group (-CN) is a stronger electron-withdrawing group than nitro (-NO₂), further polarizing the malonate core. This compound exhibits a lower melting point (172–175°C) compared to 10l, likely due to reduced hydrogen-bonding capacity .
  • Diethyl {[(6-Methyl-2-pyridinyl)amino]methylene}malonate: The pyridinyl group introduces aromatic nitrogen, altering electronic distribution.

Steric and Solubility Considerations

  • Dimethyl vs. Diethyl Esters :
    Dimethyl 2-(4-chloro-2-nitrophenyl)malonate () has reduced steric bulk compared to diethyl esters, enhancing solubility in polar solvents. However, diethyl esters (e.g., the target compound) may exhibit better lipid solubility for pharmaceutical applications .
  • Diethyl Allyl(3-Phenyl-2-Propynyl)malonate: The allyl and propargyl groups introduce significant steric bulk, limiting accessibility to the malonate core. This contrasts with the planar phenylaminomethylene group in the target compound, which offers minimal steric hindrance .

Reactivity in Catalytic Reactions

  • Copper-Catalyzed Arylation () :
    Diethyl malonate derivatives with electron-deficient aryl groups (e.g., 3-nitro) show higher reactivity in copper-catalyzed couplings due to enhanced electrophilicity. For example, aryl iodides with nitro substituents achieve yields >80%, whereas electron-rich analogs (e.g., methoxy-substituted) require harsher conditions .
  • Enantioselective Synthesis () :
    The 3-nitro group in the target compound may influence stereochemical outcomes. For instance, nickel-catalyzed enantioselective additions to nitropentene yield 96.6–97.2% enantiomeric excess, a result attributed to nitro-group coordination with the metal catalyst .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Key IR Absorptions (cm⁻¹)
Diethyl (3-nitrophenylaminomethylene)malonate Not reported ~1520 (NO₂ asym. stretch)
10l (4-nitro analog) 177–179 1525 (NO₂), 1680 (C=O)
10k (4-cyano analog) 172–175 2220 (C≡N), 1675 (C=O)
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate Not reported 1540 (NO₂), 1730 (C=O)

Biological Activity

Diethyl (3-nitrophenylaminomethylene)malonate is a synthetic compound derived from diethyl malonate, a versatile building block in organic synthesis. The introduction of the 3-nitrophenylaminomethylene moiety enhances its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H17N2O6 and features a nitrophenyl group that contributes to its reactivity and biological properties. The structure can be represented as follows:

C5H10N2O6\text{C}_5\text{H}_{10}\text{N}_2\text{O}_6

This compound is characterized by:

  • Functional Groups : Nitro group (-NO2), amine group (-NH), and ester groups (-COOR).
  • Physical Properties : Typically appears as a yellow crystalline solid with moderate solubility in organic solvents.
  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in cells, contributing to its therapeutic effects in various diseases.

Therapeutic Applications

  • Cardiovascular Protection : Research indicates that malonate derivatives can mitigate ischemia/reperfusion injury in cardiac tissues by modulating mitochondrial function and reducing reactive oxygen species (ROS) production .
  • Antitumor Activity : Preliminary studies suggest that derivatives of diethyl malonate may possess anticancer properties by inducing apoptosis in cancer cell lines.

Study 1: Cardioprotective Effects

In a study assessing the protective effects of malonate derivatives on myocardial ischemia, this compound was administered to mice subjected to induced heart attacks. Results indicated a significant reduction in myocardial damage and improved recovery metrics when compared to control groups .

Study 2: Anticancer Potential

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it triggers apoptotic pathways via caspase activation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
CardioprotectionReduces ROS production
Antitumor effectsInduces apoptosis in cancer cells
Enzyme inhibitionModulates metabolic pathways
Antioxidant activityProtects against oxidative stress

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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